molecular formula C9H12BrN3O B2696631 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one CAS No. 1342834-84-7

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one

Cat. No. B2696631
CAS RN: 1342834-84-7
M. Wt: 258.119
InChI Key: DYHDMAZLTSQDLI-UHFFFAOYSA-N
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Description

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BPEP and has a molecular weight of 292.18 g/mol. BPEP is a pyrrolidinone derivative that has been extensively studied for its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles, including our compound of interest, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. The pyrazole scaffold can be modified to create novel derivatives with specific pharmacological properties. For instance, modifications at the 4-position of the pyrazole ring can lead to compounds with anti-inflammatory, antiviral, or anticancer properties .

Green Synthesis

Interest in sustainable chemistry has led to the development of green synthetic methods. Pyrazoles can be synthesized using environmentally friendly approaches, such as microwave-assisted reactions or solvent-free conditions. Researchers explore these methods to reduce environmental impact and improve efficiency .

Antioxidant Potential

Certain pyrazole derivatives, including those containing imidazole moieties, exhibit antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers evaluate their potential as therapeutic agents for conditions related to oxidative stress .

properties

IUPAC Name

1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHDMAZLTSQDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

To a solution of 3-bromopyrazole (5 g, 34 mmol), 1-(2-hydroxyethyl)pyrrolidin-2-one (5.75 g, 51 mmol), PPh3 (13.38 g, 51 mmol) in THF (100 mL) was added DEAD (8.89 g, 51 mmol) and the reaction mixture was stirred at RT overnight. The mixture was concentrated, co-evaporated with Et2O then dissolved in Et2O and cooled in a fridge for 3 hrs whereupon Ph3P═O precipitated out. The mixture was then filtered and concentrated to afford title compound 162 (8.78 g, 100% yield) which was used in the next step with no additional purification. MS (m/z) 259.12/261.12 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
13.38 g
Type
reactant
Reaction Step One
Name
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

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